4-Chloro-3-methylthieno[3,2-c]pyridine
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Overview
Description
4-Chloro-3-methylthieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . This compound is part of the thienopyridine family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylthieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylthiophene with chloroacetyl chloride in the presence of a base, followed by cyclization with ammonia or an amine . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylthieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Catalysts like palladium acetate or copper iodide in the presence of ligands and bases.
Major Products
The major products formed from these reactions include various substituted thienopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-3-methylthieno[3,2-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylthieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biological pathways by binding to these targets, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylthieno[3,2-c]pyridine: Similar in structure but with a different substitution pattern, leading to distinct chemical and biological properties.
4-Chloro-7-methylthieno[3,2-d]pyrimidine: Another related compound with a pyrimidine ring, used in different applications.
Uniqueness
4-Chloro-3-methylthieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-3-methylthieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-11-6-2-3-10-8(9)7(5)6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVRTBBYAOXPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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